Unii-W00lys4T26

Catalog No.
S601005
CAS No.
10034-96-5
M.F
H2MnO5S-2
M. Wt
169.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unii-W00lys4T26

CAS Number

10034-96-5

Product Name

Unii-W00lys4T26

IUPAC Name

manganese;sulfate;hydrate

Molecular Formula

H2MnO5S-2

Molecular Weight

169.02 g/mol

InChI

InChI=1S/Mn.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/p-2

InChI Key

VSEWZMQQQHLHQT-UHFFFAOYSA-L

SMILES

Array

solubility

50 to 100 mg/mL at 70° F (NTP, 1992)
Solubility in water, g/100ml: 76.2 (freely soluble)

Synonyms

Manganese Mesosulfate (MnSO4.H2O); Sulfuric Acid Manganese(2+) Salt Monohydrate; Manganese Monosulfate Monohydrate; Manganese Sulfate (MnSO4) Monohydrate; Manganese Sulfate Monohydrate; Manganese(2+) Sulfate Monohydrate; Manganese(II) Sulfate Monohyd

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[Mn+2]

The exact mass of the compound Manganese sulfate monohydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 70° f (ntp, 1992)solubility in water, g/100ml: 76.2 (freely soluble). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Sulfates - Supplementary Records. It belongs to the ontological category of metal sulfate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Manganese(II) sulfate monohydrate (CAS 10034-96-5; UNII-W00LYS4T26) is a high-purity transition metal salt that serves as the primary industrial manganese precursor for battery cathode active materials (CAM) and specialized agricultural formulations [1]. Unlike mixed-valence manganese oxides or generic chloride salts, MnSO4·H2O provides a highly soluble, stable Mn2+ source essential for precise stoichiometric control in continuous stirred-tank reactor (CSTR) co-precipitation [2]. Its monohydrate form ensures minimal hygroscopic variability compared to anhydrous variants, making it the standard baseline for scaling Nickel-Manganese-Cobalt (NMC) and Lithium Manganese Oxide (LMO) battery technologies [1].

Substituting MnSO4·H2O with anhydrous MnSO4 or manganese(II) chloride (MnCl2) introduces severe process and economic risks [1]. Anhydrous MnSO4 is highly hygroscopic, causing unpredictable water mass uptake during storage; this directly compromises the exact molar ratios (e.g., Ni:Mn:Co) required for high-performance cathode synthesis, leading to structural defects [2]. Furthermore, attempting to use MnCl2 in industrial co-precipitation introduces chloride ions that cause aggressive pitting corrosion in standard 316L stainless steel reactors, while nitrate alternatives pose thermal hazards during high-temperature calcination [1]. Finally, the anhydrous form is significantly more expensive to procure at scale due to the energy-intensive drying processes required [2].

Stoichiometric Precision and Handling Stability

In NMC cathode synthesis, exact molar ratios are critical. MnSO4·H2O maintains a predictable mass during storage and handling, whereas anhydrous MnSO4 rapidly absorbs ambient moisture, leading to weighing errors of up to 10-13%[1]. This variability directly degrades the stoichiometric precision required for optimal battery cycle life [2].

Evidence DimensionMoisture uptake and weighing precision
Target Compound DataMnSO4·H2O (Stable monohydrate, predictable mass)
Comparator Or BaselineAnhydrous MnSO4 (Highly hygroscopic, variable mass)
Quantified DifferenceMonohydrate prevents up to 10-13% variable mass fluctuation from ambient moisture absorption.
ConditionsAmbient storage and bulk handling for NMC precursor synthesis.

Eliminating water-weight variability ensures exact Ni:Mn:Co molar ratios, preventing structural defects and capacity fade in the final lithium-ion battery.

Reactor Compatibility and Halide Avoidance

Industrial co-precipitation relies on stainless steel continuous stirred-tank reactors (CSTRs). Utilizing MnSO4·H2O provides a benign sulfate medium, whereas substituting with MnCl2 introduces chloride ions that cause severe pitting corrosion in 316L stainless steel[1]. This necessitates the use of the sulfate form to avoid catastrophic equipment failure and contamination[1].

Evidence DimensionReactor material compatibility
Target Compound DataMnSO4·H2O (Sulfate medium, non-pitting)
Comparator Or BaselineMnCl2 (Chloride medium, high pitting corrosion risk)
Quantified DifferenceSulfate systems allow the use of standard 316L stainless steel CSTRs, avoiding the need for prohibitively expensive titanium reactors.
ConditionsContinuous stirred-tank reactor (CSTR) co-precipitation at elevated pH.

Procuring the sulfate form avoids catastrophic pitting corrosion in standard industrial reactors, drastically reducing capital expenditure and maintenance downtime.

Precursor Morphology and Tap Density Optimization

High volumetric energy density requires optimized cathode tap density. Co-precipitation using MnSO4·H2O yields highly uniform, spherical precursor microparticles that achieve a tap density of ~2.4 g/mL for NCM811 [1]. In contrast, solid-state mixing of non-sulfate manganese oxides results in irregular morphology and significantly lower tap densities (<2.0 g/mL) [1].

Evidence DimensionCathode tap density
Target Compound DataMnSO4·H2O via co-precipitation (Yields spherical particles, tap density ~2.4 g/mL)
Comparator Or BaselineSolid-state mixing of MnO2/Mn2O3 (Irregular morphology, lower tap density)
Quantified Difference>20% increase in tap density using sulfate co-precipitation.
ConditionsSlug flow or CSTR co-precipitation followed by controlled calcination.

Higher tap density directly translates to higher volumetric energy density in EV battery packs, a critical metric for automotive OEMs.

Bulk Procurement Economics

For ton-scale applications, the monohydrate form offers a massive economic advantage. Historical bulk pricing data indicates MnSO4·H2O can be procured at roughly $1,870/ton, whereas the anhydrous form requires energy-intensive drying that inflates the cost to approximately $15,290/ton [1]. This makes the monohydrate a highly advantageous choice for industrial scaling [1].

Evidence DimensionBulk procurement cost
Target Compound DataMnSO4·H2O (~$1,870/ton historical baseline)
Comparator Or BaselineAnhydrous MnSO4 (~$15,290/ton historical baseline)
Quantified Difference~88% reduction in raw material costs for equivalent manganese units.
ConditionsTon-scale industrial or agricultural procurement.

The monohydrate form provides massive cost savings for large-scale manufacturing without sacrificing chemical purity or process compatibility.

Nickel-Manganese-Cobalt (NMC) Cathode Co-precipitation

MnSO4·H2O is the primary precursor for synthesizing NMC (e.g., NMC532, NMC622, NMC811) cathode active materials. Its controlled solubility and sulfate anion compatibility allow for the formation of highly uniform, spherical mixed-metal hydroxide or oxalate microparticles in CSTRs, which are essential for high energy density lithium-ion batteries [1].

Lithium Manganese Oxide (LMO) Battery Production

Used as the primary high-purity manganese source for LMO spinel cathodes. The strict impurity limits (e.g., Fe ≤ 5 ppm, Cu ≤ 2 ppm) of battery-grade monohydrate prevent trace metal contamination that would otherwise catalyze electrolyte decomposition and accelerate capacity fade in power tools and entry-level EVs[2].

High-Bioavailability Agricultural and Feed Formulations

In large-scale agronomy and livestock nutrition, the monohydrate form is procured to correct manganese deficiencies. Its high water solubility ensures immediate bioavailability in soil applications and feed mixes, while its stable hydration state prevents caking and formulation errors common with anhydrous alternatives [3].

Physical Description

Manganese(ii) sulfate monohydrate appears as odorless pale red slightly efflorescent crystals or light pink powder. pH (5% solution) 3.7. (NTP, 1992)
PINK HYGROSCOPIC CRYSTALS.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

168.900337 Da

Monoisotopic Mass

168.900337 Da

Heavy Atom Count

7

Density

2.95 (NTP, 1992)
Relative density (water = 1): 2.95

Melting Point

greater than 752 °F (NTP, 1992)
400-450 °C

UNII

W00LYS4T26

Related CAS

7785-87-7 (Parent)
16397-91-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 1632 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 1632 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1599 of 1632 companies with hazard statement code(s):;
H373 (99.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (99.87%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

10034-96-5
15244-36-7

Wikipedia

Manganese(II) sulfate monohydrate

Dates

Last modified: 08-15-2023

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